

## Technical Support Center: Addressing Potential Immunogenicity of ALT-836

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | ST-836  |           |  |  |  |
| Cat. No.:            | B611022 | Get Quote |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the potential immunogenicity of ALT-836, a chimeric monoclonal antibody targeting tissue factor (TF).

## **Frequently Asked Questions (FAQs)**

Q1: What is ALT-836 and why is there a potential for immunogenicity?

A1: ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human tissue factor (TF).[1][2] As a chimeric antibody, ALT-836 contains murine (mouse) variable regions, which are responsible for binding to TF, and human constant regions. The presence of these non-human protein sequences can be recognized as foreign by the human immune system, potentially leading to the development of an immune response, known as immunogenicity.[3][4][5] This response can lead to the formation of anti-drug antibodies (ADAs).

Q2: What are the potential consequences of an immune response to ALT-836?

A2: The development of ADAs against ALT-836 can have several potential consequences:

 Reduced Efficacy: ADAs can bind to ALT-836 and neutralize its therapeutic effect or accelerate its clearance from the body, leading to a loss of efficacy.



- Altered Pharmacokinetics: The formation of immune complexes between ALT-836 and ADAs can alter the drug's distribution, metabolism, and elimination.
- Adverse Events: In some cases, the formation of immune complexes can lead to adverse
  events, such as infusion reactions or, more rarely, hypersensitivity reactions.

Q3: Has the immunogenicity of ALT-836 been evaluated in clinical trials?

A3: Yes, the immunogenicity of ALT-836 has been assessed in at least one Phase I clinical trial. In a study involving patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS), no anti-ALT-836 antibody response was observed in the study population.[6] It is important to note that this was a single-dose study in a specific patient population. ALT-836 has also been evaluated in a Phase I clinical trial for locally advanced or metastatic solid tumors in combination with gemcitabine (NCT01325558); however, publicly available results on immunogenicity from this trial are not readily available.[7][8]

Q4: What methods can be used to assess the immunogenicity of ALT-836 in vitro?

A4: Several in vitro assays can be used to predict and characterize the potential immunogenic response to ALT-836. These assays typically use human peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) and include:

- T-Cell Proliferation Assays: Measure the proliferation of T-cells in response to ALT-836 or its fragments.
- Cytokine Release Assays: Detect the release of pro-inflammatory cytokines (e.g., IL-2, IFNy, TNF-α) from immune cells upon exposure to ALT-836.
- Dendritic Cell (DC) Activation Assays: Assess the activation and maturation of DCs, which are key antigen-presenting cells that initiate T-cell responses.

## Troubleshooting Guides Unexpected Results in In Vitro Immunogenicity Assays



| Issue                                                     | Potential Cause                                                                                                                                      | Troubleshooting Steps                                                                                                                                                                               |
|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High background in T-cell proliferation assay             | Contamination of cell culture;<br>Non-specific activation of T-<br>cells by assay components;<br>Mitogenic components in the<br>ALT-836 formulation. | Use aseptic techniques; Prescreen all reagents for endotoxin levels; Test the ALT-836 formulation buffer alone as a negative control.                                                               |
| No response to positive control in cytokine release assay | Poor cell viability; Inactive positive control; Incorrect assay setup.                                                                               | Check cell viability using Trypan Blue or a viability stain; Use a fresh, validated lot of the positive control (e.g., PHA, anti-CD3/CD28); Verify all reagent concentrations and incubation times. |
| High donor-to-donor variability                           | Genetic differences in HLA types; Pre-existing immunity in some donors; Differences in cell handling and processing.                                 | Use a large and diverse donor cohort to account for HLA polymorphism; Screen donors for pre-existing antibodies to murine proteins; Standardize PBMC isolation and culture protocols.               |
| Inconsistent results between different assay types        | Different assays measure distinct aspects of the immune response; Assay sensitivity and specificity may vary.                                        | Analyze the complete dataset to understand the overall immunogenicity profile; Consider the limitations of each assay when interpreting the results.                                                |

# Data Presentation Summary of Clinical Immunogenicity Data for ALT-836



| Clinical Trial<br>Identifier | Indication                                              | Number of Patients                    | ALT-836<br>Dosing                                              | Immunogeni<br>city Finding                                     | Reference |
|------------------------------|---------------------------------------------------------|---------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|-----------|
| NCT0143885<br>3              | Acute Lung Injury / Acute Respiratory Distress Syndrome | 15 (ALT-836),<br>3 (placebo)          | Single<br>intravenous<br>dose (0.06,<br>0.08, or 0.1<br>mg/kg) | No anti-ALT-<br>836 antibody<br>response was<br>observed.      | [6]       |
| NCT0132555<br>8              | Locally<br>Advanced or<br>Metastatic<br>Solid Tumors    | Not specified<br>in search<br>results | In<br>combination<br>with<br>gemcitabine                       | Immunogenic ity data not publicly available in search results. | [7][8]    |

# Experimental Protocols In Vitro T-Cell Proliferation Assay

This protocol provides a general framework for assessing T-cell proliferation in response to ALT-836 using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
- ALT-836
- Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
- Negative control (vehicle buffer)
- CFSE staining solution
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)



- 96-well round-bottom plates
- Flow cytometer

#### Methodology:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- CFSE Labeling: Resuspend PBMCs in PBS at 1x10<sup>6</sup> cells/mL and add CFSE to a final concentration of 1-5 μM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
- Cell Plating: Resuspend CFSE-labeled PBMCs in complete medium and plate 2x10<sup>5</sup> cells/well in a 96-well round-bottom plate.
- Treatment: Add ALT-836, positive control, or negative control to the respective wells in triplicate.
- Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
- Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
- Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the live CD4+ and CD8+ T-cell populations and assessing the dilution of the CFSE signal, which indicates cell proliferation.

### **Cytokine Release Assay**

This protocol describes a method to measure cytokine release from PBMCs upon stimulation with ALT-836.

#### Materials:

- PBMCs from healthy donors
- ALT-836



- Positive control (e.g., Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies)
- Negative control (vehicle buffer)
- Complete RPMI-1640 medium
- 96-well flat-bottom plates
- Multiplex cytokine assay kit (e.g., Luminex-based or ELISA)

#### Methodology:

- PBMC Isolation and Plating: Isolate PBMCs as described above and plate 2x10^5 cells/well in a 96-well flat-bottom plate.
- Treatment: Add ALT-836, positive control, or negative control to the respective wells in triplicate.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
- Cytokine Measurement: Analyze the supernatant for the presence of key cytokines (e.g., IFN-γ, IL-2, IL-4, IL-6, IL-10, TNF-α) using a multiplex cytokine assay kit according to the manufacturer's instructions.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.





Click to download full resolution via product page

Caption: Workflow for assessing the immunogenicity of ALT-836.





Click to download full resolution via product page

Caption: T-cell activation pathway potentially initiated by ALT-836.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medrxiv.org [medrxiv.org]
- 2. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 PMC [pmc.ncbi.nlm.nih.gov]



### Troubleshooting & Optimization

Check Availability & Pricing

- 3. Safety, tolerability, and immunogenicity of an aerosolised adenovirus type-5 vector-based COVID-19 vaccine (Ad5-nCoV) in adults: preliminary report of an open-label and randomised phase 1 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved immunogenicity of a self tumor antigen by covalent linkage to CD40 ligand -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-domain antibodies as therapeutics for solid tumor treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibodybased tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ImmunoPET of Tissue Factor in Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Addressing Potential Immunogenicity of ALT-836]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#addressing-potential-immunogenicity-of-alt-836]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com